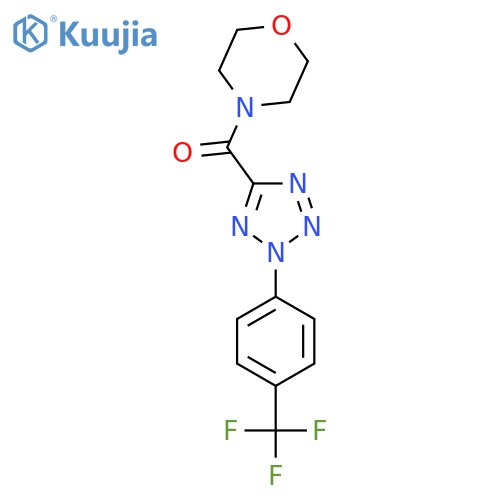

Cas no 1396880-93-5 (4-{2-4-(trifluoromethyl)phenyl-2H-1,2,3,4-tetrazole-5-carbonyl}morpholine)

1396880-93-5 structure

商品名:4-{2-4-(trifluoromethyl)phenyl-2H-1,2,3,4-tetrazole-5-carbonyl}morpholine

4-{2-4-(trifluoromethyl)phenyl-2H-1,2,3,4-tetrazole-5-carbonyl}morpholine 化学的及び物理的性質

名前と識別子

-

- 4-{2-4-(trifluoromethyl)phenyl-2H-1,2,3,4-tetrazole-5-carbonyl}morpholine

- 1396880-93-5

- VU0538956-1

- 4-{2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-carbonyl}morpholine

- morpholino(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone

- F6237-2783

- morpholin-4-yl-[2-[4-(trifluoromethyl)phenyl]tetrazol-5-yl]methanone

- AKOS024541492

-

- インチ: 1S/C13H12F3N5O2/c14-13(15,16)9-1-3-10(4-2-9)21-18-11(17-19-21)12(22)20-5-7-23-8-6-20/h1-4H,5-8H2

- InChIKey: VOCIMQWDXVFHOO-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=CC(=CC=1)N1N=NC(C(N2CCOCC2)=O)=N1)(F)F

計算された属性

- せいみつぶんしりょう: 327.09430913g/mol

- どういたいしつりょう: 327.09430913g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 8

- 重原子数: 23

- 回転可能化学結合数: 2

- 複雑さ: 422

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 73.1Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

4-{2-4-(trifluoromethyl)phenyl-2H-1,2,3,4-tetrazole-5-carbonyl}morpholine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6237-2783-2μmol |

4-{2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-carbonyl}morpholine |

1396880-93-5 | 2μmol |

$57.0 | 2023-09-09 | ||

| Life Chemicals | F6237-2783-2mg |

4-{2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-carbonyl}morpholine |

1396880-93-5 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F6237-2783-5mg |

4-{2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-carbonyl}morpholine |

1396880-93-5 | 5mg |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6237-2783-1mg |

4-{2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-carbonyl}morpholine |

1396880-93-5 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F6237-2783-5μmol |

4-{2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-carbonyl}morpholine |

1396880-93-5 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6237-2783-15mg |

4-{2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-carbonyl}morpholine |

1396880-93-5 | 15mg |

$89.0 | 2023-09-09 | ||

| Life Chemicals | F6237-2783-50mg |

4-{2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-carbonyl}morpholine |

1396880-93-5 | 50mg |

$160.0 | 2023-09-09 | ||

| Life Chemicals | F6237-2783-20mg |

4-{2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-carbonyl}morpholine |

1396880-93-5 | 20mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F6237-2783-30mg |

4-{2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-carbonyl}morpholine |

1396880-93-5 | 30mg |

$119.0 | 2023-09-09 | ||

| Life Chemicals | F6237-2783-3mg |

4-{2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-carbonyl}morpholine |

1396880-93-5 | 3mg |

$63.0 | 2023-09-09 |

4-{2-4-(trifluoromethyl)phenyl-2H-1,2,3,4-tetrazole-5-carbonyl}morpholine 関連文献

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

5. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

1396880-93-5 (4-{2-4-(trifluoromethyl)phenyl-2H-1,2,3,4-tetrazole-5-carbonyl}morpholine) 関連製品

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬